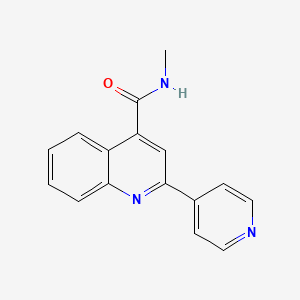
N-methyl-2-pyridin-4-ylquinoline-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-methyl-2-pyridin-4-ylquinoline-4-carboxamide is a heterocyclic compound that belongs to the quinoline family. Quinolines are nitrogen-containing bicyclic compounds that are widely found in nature and have significant applications in various fields, including medicinal chemistry, synthetic organic chemistry, and industrial chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2-pyridin-4-ylquinoline-4-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 2-chloroquinoline derivatives with phenylhydrazine in the presence of a solvent like 1-pentanol, followed by N-alkylation using sodium carbonate . Other methods include microwave-assisted synthesis, solvent-free reactions, and the use of ionic liquids and ultrasound-promoted synthesis .
Industrial Production Methods
Industrial production of quinoline derivatives often employs green and sustainable chemical processes. These methods include the use of recyclable catalysts, one-pot reactions, and solvent-free conditions to minimize environmental impact . The use of transition metal-catalyzed reactions and metal-free ionic liquid-mediated reactions are also common in industrial settings .
化学反应分析
Types of Reactions
N-methyl-2-pyridin-4-ylquinoline-4-carboxamide undergoes various types of chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, commonly using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrochloric acid, sodium carbonate, and various organic solvents. Reaction conditions often involve controlled temperatures, specific pH levels, and the use of catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline N-oxides, while reduction reactions may produce reduced quinoline derivatives .
科学研究应用
N-methyl-2-pyridin-4-ylquinoline-4-carboxamide has a wide range of applications in scientific research, including:
作用机制
The mechanism of action of N-methyl-2-pyridin-4-ylquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. Quinolines are known to interact with enzymes such as DNA gyrase and topoisomerase IV, stabilizing enzyme-DNA complexes and leading to cell death . This mechanism is particularly relevant in the context of antibacterial activity.
相似化合物的比较
Similar Compounds
Similar compounds to N-methyl-2-pyridin-4-ylquinoline-4-carboxamide include:
2-arylquinoline derivatives: These compounds show selectivity in binding to estrogen receptors and have applications in medicinal chemistry.
Quinolinyl-pyrazoles: These compounds have been studied for their pharmacological potential and are synthesized using similar methods.
Uniqueness
What sets this compound apart is its specific structure, which combines a quinoline moiety with a pyridine ring and a carboxamide group
属性
IUPAC Name |
N-methyl-2-pyridin-4-ylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O/c1-17-16(20)13-10-15(11-6-8-18-9-7-11)19-14-5-3-2-4-12(13)14/h2-10H,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYMWNHZFBWBCAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[(5-Bromopyridin-3-yl)-methylamino]ethanol](/img/structure/B7614314.png)
![Pyrrolidin-1-yl(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B7614316.png)
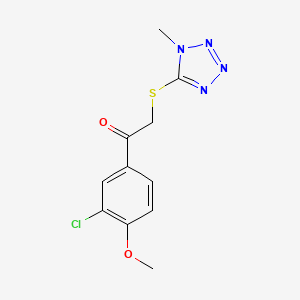
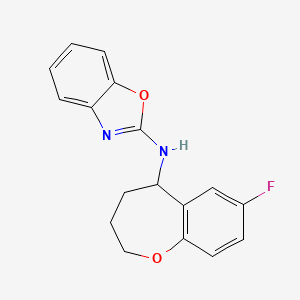
![2-chloro-N-methyl-N-[(3-methylthiophen-2-yl)methyl]cyclopentene-1-carboxamide](/img/structure/B7614358.png)
![2-[(7-Fluoroquinolin-2-yl)-methylamino]ethanol](/img/structure/B7614370.png)
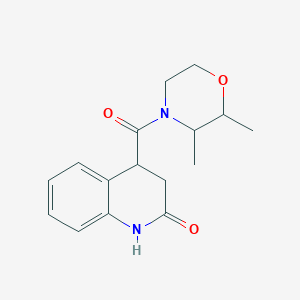
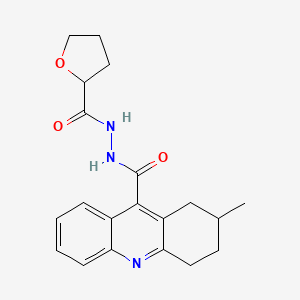
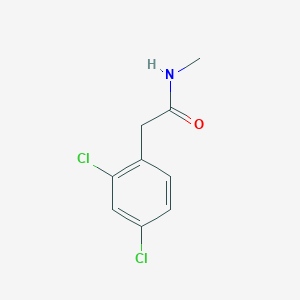
![4-(2-Azabicyclo[2.2.1]heptan-2-yl)-6-fluoroquinazoline](/img/structure/B7614403.png)
![(2R)-2-[[2-(3-bromophenoxy)acetyl]amino]propanoic acid](/img/structure/B7614408.png)
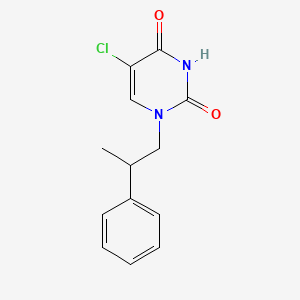
![2-Azabicyclo[2.2.1]heptan-2-yl-(3-phenylimidazol-4-yl)methanone](/img/structure/B7614426.png)
![N-(6-methylpyridin-2-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B7614437.png)
